molecular formula C12H13FO3 B6215322 (1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid, trans CAS No. 2728727-26-0

(1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid, trans

Cat. No. B6215322
CAS RN: 2728727-26-0
M. Wt: 224.2
InChI Key:
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Description

(1S,3S)-3-[(3-Fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid, trans (FMCB) is an important organic compound used in the synthesis of new molecules and materials. FMCB is a cyclic hydroxy acid that has a wide range of applications in the field of organic chemistry and biochemistry. FMCB has been used in the synthesis of various compounds, such as polymers, drugs, and other materials. FMCB also has a variety of biochemical and physiological effects that have been studied in the laboratory.

Scientific Research Applications

(1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid, trans has been used in a variety of scientific research applications. (1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid, trans has been used in the synthesis of polymers, drugs, and other materials. (1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid, trans has also been used as a catalyst in the synthesis of other compounds, such as amino acids and peptides. (1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid, trans has also been used in the synthesis of novel polymers, such as polyurethanes and polyesters. (1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid, trans has also been used in the synthesis of pharmaceuticals, such as anti-cancer drugs.

Mechanism of Action

The mechanism of action of (1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid, trans is not well understood. However, it is believed that (1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid, trans acts as an acid catalyst, which means that it helps to speed up the reaction by providing a proton to the reaction. (1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid, trans is also believed to act as a nucleophile, which means that it can donate electrons to the reaction and form a new bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid, trans are not well understood. However, it is believed that (1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid, trans may have an effect on the metabolism of certain compounds, such as amino acids and peptides. (1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid, trans may also have an effect on the production of certain hormones, such as adrenaline.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid, trans in laboratory experiments is its low cost. (1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid, trans is relatively inexpensive, which makes it a good choice for laboratory experiments. Additionally, (1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid, trans is relatively easy to synthesize, which makes it a good choice for laboratory experiments. However, (1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid, trans is not very stable, which can make it difficult to use in some laboratory experiments.

Future Directions

There are several potential future directions for (1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid, trans research. One potential direction is to further explore the biochemical and physiological effects of (1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid, trans. Additionally, further research could be done to explore the mechanism of action of (1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid, trans and to develop new methods for synthesizing (1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid, trans. Finally, further research could be done to explore the potential applications of (1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid, trans in the synthesis of new materials.

Synthesis Methods

(1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid, trans is synthesized through a process known as the Grignard reaction. This reaction involves the use of a Grignard reagent, which is an organometallic compound containing a carbon-magnesium bond. The Grignard reagent is reacted with a suitable electrophile, such as an aldehyde or a ketone, to produce the desired product. In the case of (1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid, trans, the Grignard reagent is reacted with 3-fluorobenzaldehyde to produce the desired product. This reaction is usually conducted in a dry solvent, such as diethyl ether, to ensure that the reaction is successful.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid, trans involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "3-fluorobenzaldehyde", "cyclobutanone", "methylmagnesium bromide", "lithium aluminum hydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "sodium sulfate", "diethyl ether", "dichloromethane", "tetrahydrofuran", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 3-fluorobenzaldehyde with cyclobutanone in the presence of acetic acid and sodium hydroxide to form (1R,3S)-3-[(3-fluorophenyl)methyl]cyclobutanone.", "Step 2: Reduction of (1R,3S)-3-[(3-fluorophenyl)methyl]cyclobutanone with lithium aluminum hydride in tetrahydrofuran to form (1R,3S)-3-[(3-fluorophenyl)methyl]cyclobutanemethanol.", "Step 3: Oxidation of (1R,3S)-3-[(3-fluorophenyl)methyl]cyclobutanemethanol with sodium chlorite in acetic acid to form (1R,3S)-3-[(3-fluorophenyl)methyl]cyclobutanecarboxylic acid.", "Step 4: Conversion of (1R,3S)-3-[(3-fluorophenyl)methyl]cyclobutanecarboxylic acid to (1S,3S)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid, trans by treatment with hydrochloric acid in dichloromethane followed by neutralization with sodium hydroxide and extraction with diethyl ether." ] }

CAS RN

2728727-26-0

Molecular Formula

C12H13FO3

Molecular Weight

224.2

Purity

95

Origin of Product

United States

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